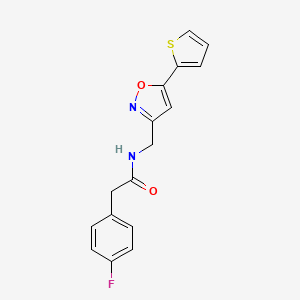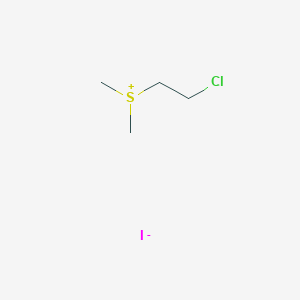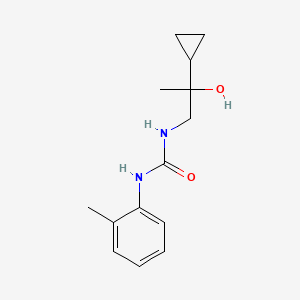
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CPI-1189 is a urea-based compound that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Environmental and Health Monitoring
- Electro-Fenton Degradation of Antimicrobials : Research has shown the efficacy of electro-Fenton systems in degrading antimicrobials like triclosan and triclocarban, which are structurally related to 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea. The generation of hydroxyl radicals plays a critical role in this process, highlighting the potential for environmental remediation applications (Sirés et al., 2007).
Biochemical Research
- DNA Interaction Studies : Studies involving derivatives of urea like 1,3-bis(2-hydroxy-benzylidene)-urea have demonstrated significant interactions with calf-thymus DNA. These interactions, occurring through modes like intercalation, underscore the potential of such compounds in biochemical and pharmacological research (Ajloo et al., 2015).
Industrial Applications
- Petrochemical Industry Monitoring : In petrochemical industries, compounds structurally similar to 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea are used in monitoring worker exposure to polycyclic aromatic hydrocarbons (PAHs). The measurement of urinary excretion of 1-hydroxypyrene, a biomarker of PAH exposure, is an example of this application, emphasizing the importance of these compounds in industrial health and safety monitoring (Boogaard & van Sittert, 1994).
Biomarker Research
- Biomarker in Environmental and Occupational Health : The compound's analogs, such as 1-hydroxypyrene, have been used as biological indicators of PAH exposure. This showcases their significance in assessing environmental and occupational health risks, especially in the context of air pollution and tobacco smoke exposure (Gill et al., 2019).
Medicinal Chemistry
- Synthesis and Pharmacological Activity : The synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates, chemically related to the compound , has been explored for their potential antiarrhythmic and hypotensive properties. This indicates the relevance of such compounds in medicinal chemistry for the development of new therapeutic agents (Chalina et al., 1998).
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-3-4-6-12(10)16-13(17)15-9-14(2,18)11-7-8-11/h3-6,11,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDGIGMNXXHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)
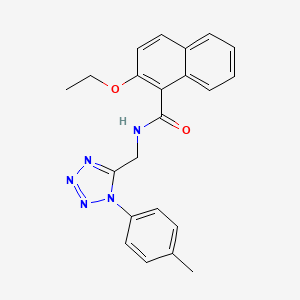
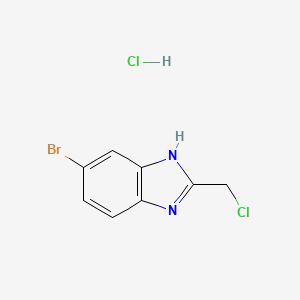
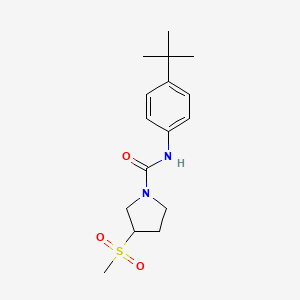
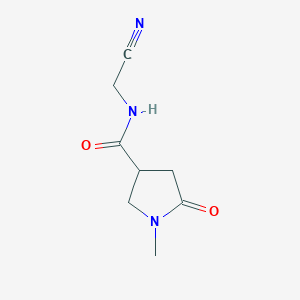

![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)
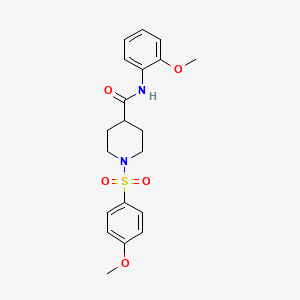
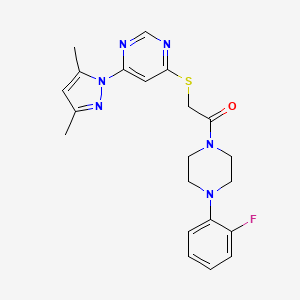
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2657181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)
